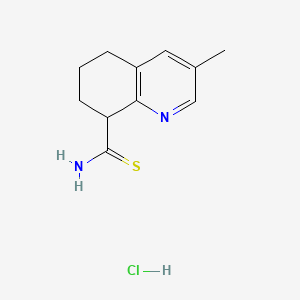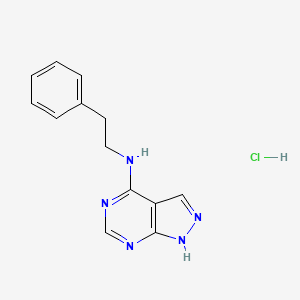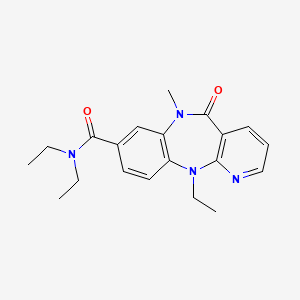
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, it has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer’s disease. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function. The pathways involved in this mechanism include the cholinergic signaling pathway .
Vergleich Mit ähnlichen Verbindungen
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate is unique due to its specific structure and mechanism of action. Similar compounds include other acetylcholinesterase inhibitors, such as donepezil and rivastigmine. Ganstigmine’s unique structure provides distinct advantages in terms of its binding affinity and selectivity for acetylcholinesterase .
Eigenschaften
CAS-Nummer |
910661-75-5 |
|---|---|
Molekularformel |
C22H27N3O3 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
[(3S,3aS,8bR)-3,4,8b-trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)28-16-10-11-19-17(14-16)22(2)12-13-25(4,27)20(22)24(19)3/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22+,25-/m0/s1 |
InChI-Schlüssel |
MVHRCJQCKYPDRL-HOKHCIIBSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@@]3(CC[N@+]4(C)[O-])C)C |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CC[N+]4(C)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


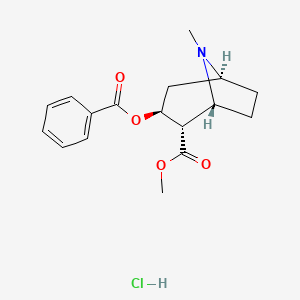
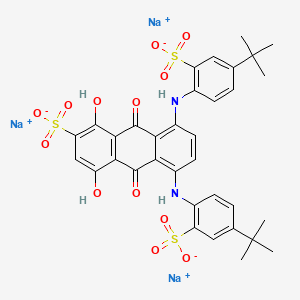
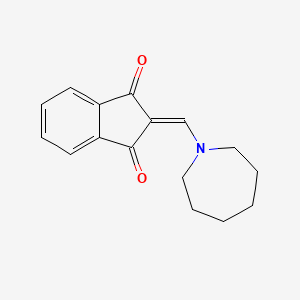
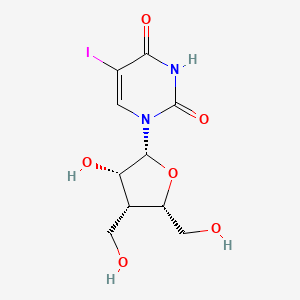
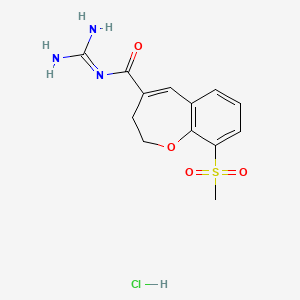
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
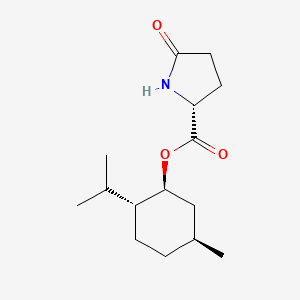
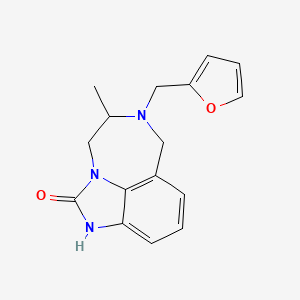
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
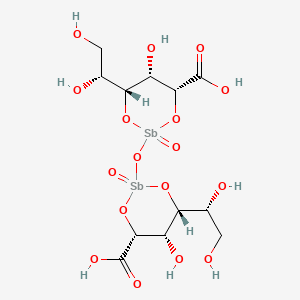
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
